molecular formula C25H28N2O5 B1177104 Fmoc-Freidinger's lactam CAS No. 145484-45-3

Fmoc-Freidinger's lactam

Cat. No.: B1177104
CAS No.: 145484-45-3
M. Wt: 436.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Fmoc-Freidinger’s lactam plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound’s conformationally restricted structure allows it to mimic the natural dipeptide Gly-Val, thereby influencing the activity of enzymes such as proteases and peptidases. These interactions are crucial for understanding the mechanisms of peptide synthesis and degradation .

Cellular Effects

Fmoc-Freidinger’s lactam has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to mimic natural dipeptides allows it to interact with cell surface receptors and intracellular signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Fmoc-Freidinger’s lactam involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors. This interaction leads to changes in gene expression and cellular responses. For example, Fmoc-Freidinger’s lactam can bind to proteases, altering their activity and subsequently affecting the downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Freidinger’s lactam change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-Freidinger’s lactam remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of Fmoc-Freidinger’s lactam vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Fmoc-Freidinger’s lactam can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

Fmoc-Freidinger’s lactam is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s conformationally restricted structure allows it to participate in specific metabolic reactions, influencing the overall metabolic balance within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Fmoc-Freidinger’s lactam within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these molecules, which determine its bioavailability and efficacy. Understanding the transport mechanisms of Fmoc-Freidinger’s lactam is crucial for optimizing its use in biochemical and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Freidinger’s lactam can be synthesized through various methods, including solution-phase macrocyclization following solid-phase peptide synthesis (SPPS) of the linear precursor, SPPS and on-resin cyclization on the 2-chlorotrityl chloride (2-CTC) resin, and SPPS and on-resin cyclization by native chemical ligation on the amino-PEGA resin . These methods involve the formation of a lactam ring, which is a key step in the synthesis of many macrocyclic compounds.

Industrial Production Methods: Industrial production of Fmoc-Freidinger’s lactam typically involves large-scale SPPS techniques, which allow for the efficient and high-yield synthesis of the compound. The use of automated peptide synthesizers and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity Fmoc-Freidinger’s lactam .

Scientific Research Applications

Chemistry: In chemistry, Fmoc-Freidinger’s lactam is used as a building block for the synthesis of conformationally restricted peptides and peptidomimetics. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .

Biology: In biological research, Fmoc-Freidinger’s lactam is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to mimic natural peptides makes it a valuable tool for investigating biological processes .

Medicine: In medicine, Fmoc-Freidinger’s lactam is explored for its potential therapeutic applications. Its stability and resistance to enzymatic degradation make it a promising candidate for the development of peptide-based drugs .

Industry: In the industrial sector, Fmoc-Freidinger’s lactam is used in the production of high-purity peptides for various applications, including drug development, diagnostics, and biotechnology .

Properties

IUPAC Name

(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIWMZZNSZSFPD-YADHBBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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